4-Amino-2-methylpyridine
Overview
Description
4-Amino-2-methylpyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and a methyl group at the second position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-methylpyridine is the inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The compound inhibits the activity of iNOS, thereby modulating the production of NO .
Mode of Action
This compound interacts with iNOS by binding to its active site, thereby inhibiting the enzyme’s ability to produce NO . This interaction results in a decrease in NO levels, which can influence various cellular processes that are regulated by this signaling molecule.
Biochemical Analysis
Biochemical Properties
4-Amino-2-methylpyridine has been found to inhibit the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells in vitro . This suggests that it may interact with enzymes such as iNOS and potentially other proteins and biomolecules in biochemical reactions .
Cellular Effects
Given its inhibitory effect on iNOS, it may influence cell function by modulating nitric oxide production, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory effect on iNOS suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with ammonia in the presence of a catalyst. Another method includes the reduction of 4-nitro-2-methylpyridine using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale catalytic hydrogenation of 4-nitro-2-methylpyridine. This process involves the use of high-pressure hydrogen gas and a palladium or platinum catalyst to achieve efficient reduction.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitro-2-methylpyridine.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: 4-Nitro-2-methylpyridine.
Reduction: Various this compound derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
4-Amino-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
4-Amino-2-methylpyridine can be compared with other similar compounds, such as:
2-Amino-4-methylpyridine: Similar in structure but with the amino and methyl groups swapped.
4-Amino-3-methylpyridine: Another isomer with the methyl group at the third position.
2-Amino-5-methylpyridine: Features the amino group at the second position and the methyl group at the fifth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCLPNMQEGMNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902504 | |
Record name | NoName_3009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-58-6 | |
Record name | 4-Amino-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18437-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of intracellular glutathione (GSH) levels in cancer cells' response to cross-linking agents like ACNU?
A1: Research suggests that while intracellular GSH levels might not be a universal resistance mechanism for cross-linking agents in human colon cancer cells, they can influence sensitivity. Specifically, cancer cells with higher GSH levels show increased sensitivity to ACNU when treated with BSO, a GSH biosynthesis inhibitor. [] This implies that GSH levels could be a determining factor in the effectiveness of ACNU in GSH-rich cancer cells.
Q2: Can you elaborate on the mechanism behind BSO's ability to enhance the cytotoxic effects of ACNU and cisplatin (DDP)?
A3: BSO inhibits the synthesis of glutathione (GSH), a cellular antioxidant. [] Cancer cells often have elevated GSH levels, which can contribute to their resistance to chemotherapy drugs like ACNU and DDP. By depleting GSH levels, BSO weakens the cells' defense mechanisms, making them more susceptible to the cytotoxic effects of these anticancer agents. This potentiation effect is particularly pronounced in cells with intrinsically high GSH levels, irrespective of their initial sensitivity to the drugs.
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